1H,1H-全氟-1-十四烷醇

描述

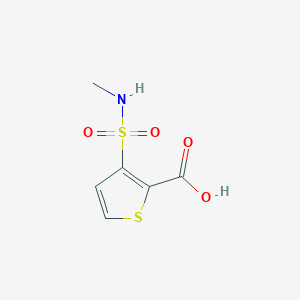

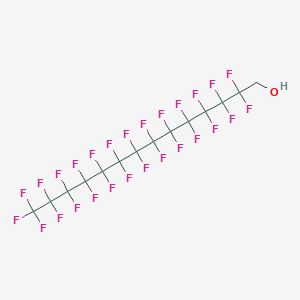

1H,1H-Perfluoro-1-tetradecanol is a fluorinated organic compound that is part of a broader class of chemicals known as perfluorinated alcohols. These compounds are characterized by having a hydrocarbon chain in which all the hydrogen atoms have been replaced by fluorine atoms. The presence of the perfluoroalkyl group imparts unique properties to the molecule, such as high chemical and thermal stability, as well as hydrophobic and lipophobic characteristics.

Synthesis Analysis

The synthesis of perfluorinated alkanes, which are closely related to 1H,1H-Perfluoro-1-tetradecanol, involves multiple steps. One example of such a synthesis is the creation of tetrakis(perfluoroalkyl)alkane, which is synthesized through a four-step process. This process includes the addition of allyl alcohol to a perfluoroalkyl iodide, dehalogenation of the iodo-adduct, further addition to perfluoroalkyl iodide, and finally, coupling by zinc in acetic anhydride . Although the specific synthesis of 1H,1H-Perfluoro-1-tetradecanol is not detailed in the provided papers, similar synthetic strategies may be employed, considering the chemical similarity.

Molecular Structure Analysis

The molecular structure of perfluorinated compounds is significantly influenced by the presence of the perfluoroalkyl groups. These groups are highly electronegative, which affects the overall molecular geometry and electronic distribution. In the case of 1H,1H-Perfluoro-1-tetradecanol, the perfluoroalkyl chain would contribute to a rigid and linear molecular structure, with a polar hydroxyl group at one end of the molecule.

Chemical Reactions Analysis

Perfluorinated compounds are known for their chemical inertness due to the strong carbon-fluorine bonds. This inertness means that 1H,1H-Perfluoro-1-tetradecanol would likely exhibit resistance to typical organic reactions, such as oxidation or hydrolysis, under standard conditions. The provided papers do not detail specific reactions for 1H,1H-Perfluoro-1-tetradecanol, but the synthesis paper suggests that perfluorinated compounds can undergo reactions under certain conditions, such as the presence of zinc in acetic anhydride.

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluorinated compounds are unique and are dominated by the fluorinated carbon chain. These compounds exhibit very low surface tension and are both hydrophobic and lipophobic, which makes them excellent candidates for applications requiring non-wetting surfaces, such as ski-waxes . The mixed monolayer properties of perfluorocarboxylic acids, including perfluorotetradecanoic acid, have been studied, revealing that they can form various types of phase diagrams depending on their combination with other fatty acids . This suggests that 1H,1H-Perfluoro-1-tetradecanol could also form mixed monolayers with unique properties, although specific studies on this compound are not provided.

科研应用

聚乙烯薄膜的表面改性

Feng等人(2017年)的研究涉及在聚乙烯-b-聚四氟乙烯二嵌段共聚物(PE–b–PTFEs)的制备中使用1H,1H-全氟-1-十四烷醇(PFDO)。这些共聚物有效地改性了线性低密度聚乙烯(LLDPE)薄膜的表面,使其超疏水,具有自洁、防冰和防腐蚀材料的潜在应用(Feng et al., 2017)。

锌和无金属酞菁的合成

Gürol等人(2013年)报道了使用1H,1H-全氟-1-十四烷醇合成四氟烷基取代的锌和无金属酞菁的四聚体和八聚体。这些化合物在材料科学中具有应用,特别是在新型颜料和染料的开发中(Gürol等人,2013)。

芳基四氟酸酯的制备

Rostovtsev等人(2008年)探讨了从1H,1H-全氟-1-十四烷醇衍生的1,1,2,2-四氟乙烷磺酸的用途,用于芳基四氟酸酯的制备。这些芳基四氟酸酯在各种钯催化的偶联反应中显示出潜力,包括Suzuki、Heck和Buchwald-Hartwig偶联(Rostovtsev et al., 2008)。

疏水性二氧化硅膜的开发

Wei等人(2014年)使用从1H,1H-全氟-1-十四烷醇衍生的1H,1H,2H,2H-全氟癸基三乙氧基硅烷,研究了全氟癸基修饰的二氧化硅膜。这些膜表现出疏水性能,具有在过滤和分离技术中的潜在用途(Wei et al., 2014)。

用于过氧化氢的光学探针的制备

Chang等人(2004年)开发了Peroxyfluor-1(PF1),一种用于检测活细胞中过氧化氢的光学探针,采用硼酸酯去保护机制。该探针对H2O2具有高选择性和动态范围,突显了氟化合物在生物成像中的实用性(Chang et al., 2004)。

Safety And Hazards

1H,1H-Perfluoro-1-tetradecanol is toxic if swallowed and harmful in contact with skin or if inhaled . It causes severe skin burns and eye damage . It is also harmful to aquatic life with long-lasting effects . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

性质

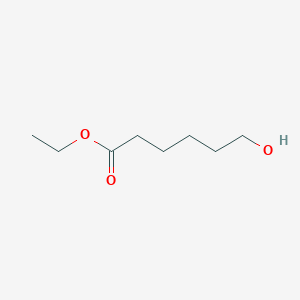

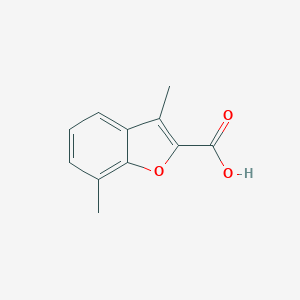

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluorotetradecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H3F27O/c15-2(16,1-42)3(17,18)4(19,20)5(21,22)6(23,24)7(25,26)8(27,28)9(29,30)10(31,32)11(33,34)12(35,36)13(37,38)14(39,40)41/h42H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCXYEWKMLSDBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H3F27O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380025 | |

| Record name | 1H,1H-Perfluoro-1-tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H,1H-Perfluoro-1-tetradecanol | |

CAS RN |

15622-57-8 | |

| Record name | 1H,1H-Perfluoro-1-tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Tetradecanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluoro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B105516.png)